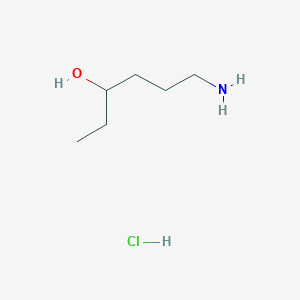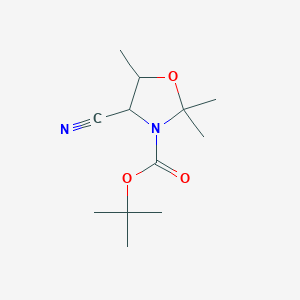
Fmoc-nh-dpeg(4)-nhnh-boc
Descripción general
Descripción
Fmoc-nh-dpeg(4)-nhnh-boc is a compound used primarily in peptide synthesis. It is a derivative of polyethylene glycol (PEG) and is often utilized as a building block in the synthesis of peptides due to its ability to form stable amide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-nh-dpeg(4)-nhnh-boc typically involves the reaction of Fmoc-amino acid with dPEG(4)-acid to form an amide bond. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of high-throughput synthesis techniques allows for the efficient production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-nh-dpeg(4)-nhnh-boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF.
Condensation Reactions: The compound can react with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
DIC and HOBt: Used as coupling reagents for the formation of amide bonds.
Major Products Formed
The major products formed from the reactions involving this compound include longer peptide chains and deprotected amino acids. The removal of the Fmoc group yields the free amine, which can then participate in further peptide bond formation .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-nh-dpeg(4)-nhnh-boc is used as a building block in the synthesis of complex peptides and proteins. Its ability to form stable amide bonds makes it an essential reagent in solid-phase peptide synthesis .
Biology
In biological research, the compound is used to create peptide-based probes and sensors. These probes can be used to study protein-protein interactions, enzyme activities, and other biological processes .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials can have applications in biotechnology, pharmaceuticals, and materials science .
Mecanismo De Acción
The mechanism of action of Fmoc-nh-dpeg(4)-nhnh-boc involves the formation of stable amide bonds through condensation reactions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group can be removed to yield the free amine, which can then participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-nh-dpeg(4)-cooh: Similar to Fmoc-nh-dpeg(4)-nhnh-boc but with a carboxylic acid group instead of a hydrazine group.
Fmoc-nh-dpeg(3)-cooh: A shorter version of the compound with three ethylene glycol units instead of four.
Fmoc-nh-peg4-acid: Another similar compound with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which can offer additional reactivity compared to the carboxylic acid group in similar compounds. This additional reactivity can be useful in specific synthetic applications where the formation of hydrazone or other nitrogen-containing linkages is desired .
Propiedades
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNADFIEGTPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)
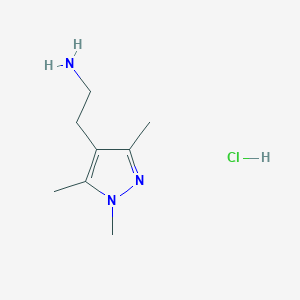
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)
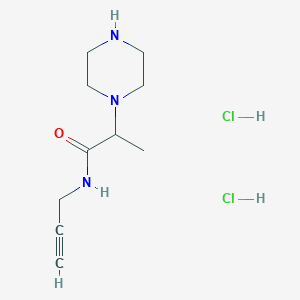
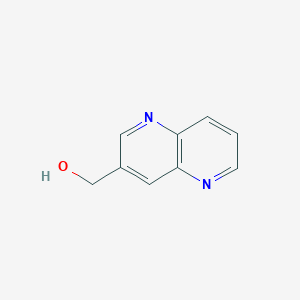
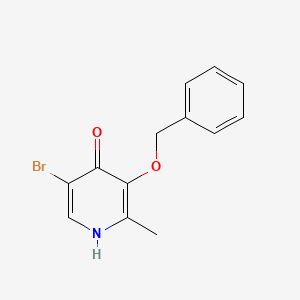
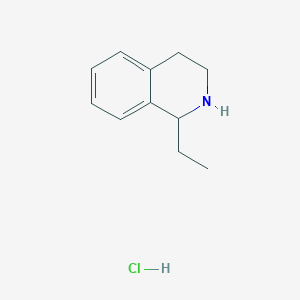
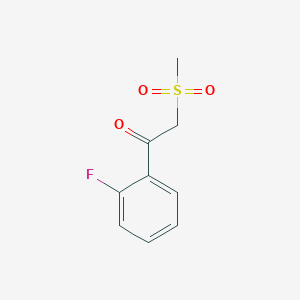
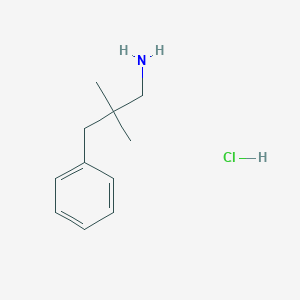
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)
